N'-[amino(3-fluoro-4-methylphenyl)methylidene](tert-butoxy)carbohydrazide
CAS No.:
Cat. No.: VC15751180
Molecular Formula: C13H18FN3O2
Molecular Weight: 267.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18FN3O2 |
|---|---|
| Molecular Weight | 267.30 g/mol |
| IUPAC Name | tert-butyl N-[[amino-(3-fluoro-4-methylphenyl)methylidene]amino]carbamate |
| Standard InChI | InChI=1S/C13H18FN3O2/c1-8-5-6-9(7-10(8)14)11(15)16-17-12(18)19-13(2,3)4/h5-7H,1-4H3,(H2,15,16)(H,17,18) |
| Standard InChI Key | NYJHLYTWIXNWKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=NNC(=O)OC(C)(C)C)N)F |
Introduction
Synthesis and Potential Applications
Given the lack of specific literature on N'-amino(3-fluoro-4-methylphenyl)methylidenecarbohydrazide, we can infer potential synthesis methods and applications based on similar compounds:
Synthesis Methods
Synthesis might involve condensation reactions between appropriate precursors, such as amines and carbonyl compounds, followed by protection and deprotection steps involving the tert-butoxy group.
Potential Applications
-
Pharmaceuticals: Compounds with similar structures are often explored for their biological activity, including anticancer, antimicrobial, or anti-inflammatory properties.
-
Organic Synthesis: The compound could serve as an intermediate in the synthesis of more complex molecules, leveraging its functional groups for further transformations.
Research Findings and Future Directions
Given the absence of direct research findings on this compound, future studies could focus on:
-
Synthesis Optimization: Developing efficient synthesis protocols to produce the compound in high yield and purity.
-
Biological Activity Screening: Evaluating the compound's potential biological activities, such as anticancer or antimicrobial effects.
-
Chemical Transformations: Exploring the compound's reactivity and potential applications as a synthetic intermediate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume